2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
CAS No.: 2034592-47-5
Cat. No.: VC4583983
Molecular Formula: C16H19N3O5S2
Molecular Weight: 397.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034592-47-5 |
|---|---|
| Molecular Formula | C16H19N3O5S2 |
| Molecular Weight | 397.46 |
| IUPAC Name | 2-methoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C16H19N3O5S2/c1-18-13-7-3-4-8-14(13)19(26(18,22)23)12-11-17-25(20,21)16-10-6-5-9-15(16)24-2/h3-10,17H,11-12H2,1-2H3 |
| Standard InChI Key | IKTOKOFSYSCZLK-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3OC |
Introduction
The compound 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a complex organic molecule that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and are widely utilized in medicinal chemistry. This specific compound features a unique structure that incorporates both a methoxy group and a thiadiazole moiety, which may contribute to its potential biological activities.
Molecular Formula and Weight
The molecular formula for this compound is not explicitly provided in the available literature, but it can be inferred based on its structural components. Typically, compounds of this class have molecular weights in the range of 400-500 g/mol, depending on the specific substituents.
Synthesis
The synthesis of 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide typically involves multiple synthetic steps. These steps often include the formation of the thiadiazole ring followed by alkylation and sulfonamide formation processes. The reaction conditions must be optimized for temperature, solvent choice, and time to achieve the desired product.
Characterization
Characterization of this compound involves advanced spectroscopic techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These methods provide detailed information about the compound's structure and purity.
Biological Activity
Sulfonamides, including this compound, are known for their antibacterial properties. They typically act by inhibiting bacterial enzymes involved in folate synthesis, such as dihydropteroate synthase. The presence of the thiadiazole moiety may enhance its biological activity, potentially offering additional antimicrobial or anticancer effects.
Applications
The compound has potential applications in pharmaceutical development, particularly in the design of new antibacterial agents. Its unique structure suggests it could also be explored for other biological activities, such as anticancer or anti-inflammatory properties.
Future Directions
Future studies should focus on molecular docking simulations to understand its binding affinities with target proteins or enzymes. Additionally, in vitro and in vivo experiments are necessary to confirm its efficacy and safety for potential therapeutic applications.
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